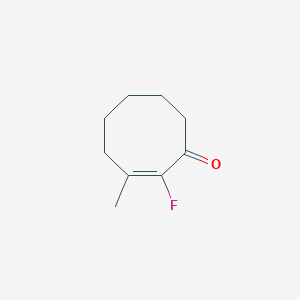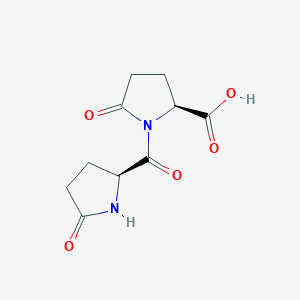
(7-Fluoro-1,2-benzoxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including (7-Fluoro-1,2-benzoxazol-3-yl)methanol, typically involves the use of 2-aminophenol as a precursor. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formyl compounds .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: FeCl3-catalyzed aerobic oxidation is a common method for synthesizing benzoxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles to introduce new functional groups into the benzoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzoxazole derivatives with various substituents, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
(7-Fluoro-1,2-benzoxazol-3-yl)methanol has several scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Chemistry: Used as a starting material for the synthesis of larger, bioactive structures.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Fluoro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by targeting essential enzymes in their metabolic pathways . Additionally, their anticancer activity is linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is unique due to the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(7-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |
InChI Key |
NKLVBKRFERQKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ON=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)

![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)



![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)



![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)

